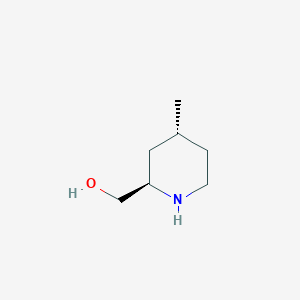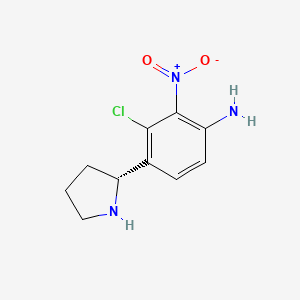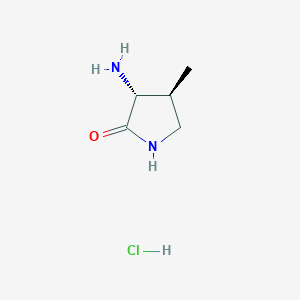![molecular formula C8H12N2OS B13330466 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one is an organic compound with a unique structure that includes an amino group, a methylsulfanyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one can be achieved through several methods. One common approach involves the reaction of 3-amino-1,4-dihydropyridin-4-one with 2-(methylsulfanyl)ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.
Scientific Research Applications
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its biological activity, allowing it to bind to enzymes or receptors and modulate their function. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea: This compound shares a similar structure but belongs to the thiourea family.
3-Amino-1-[2-(methylsulfanyl)ethyl]pyridine: Another structurally related compound with potential biological activities.
Uniqueness
3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one is unique due to its dihydropyridinone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-amino-1-(2-methylsulfanylethyl)pyridin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-12-5-4-10-3-2-8(11)7(9)6-10/h2-3,6H,4-5,9H2,1H3 |
InChI Key |
NFQLVPKAAHSXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1C=CC(=O)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


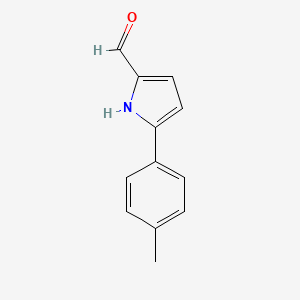
![7-Ethyl-3,6-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13330388.png)
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13330390.png)
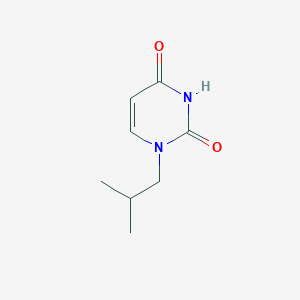
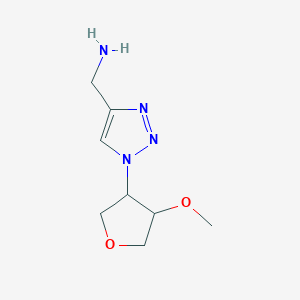
![(R)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride](/img/structure/B13330427.png)
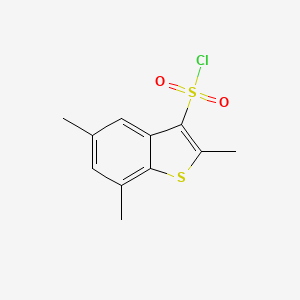

![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)


